(NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydroxylamine
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Overview
Description
(NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-ylidenehydroxylamine is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-ylidenehydroxylamine involves multiple steps, including the formation of the spiro structure and the introduction of the hydroxylamine group. The reaction conditions typically require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-ylidenehydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-ylidenehydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-ylidenehydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-ylidenehydroxylamine include other spiro compounds and hydroxylamine derivatives. Examples include:
- Spiro[cyclohexane-1,2’-[1,3]dioxolane]
- Spiro[cyclohexane-1,2’-[1,3]dioxane]
- Hydroxylamine derivatives such as N-hydroxyphthalimide
Uniqueness
What sets (NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1’-cyclohexane]-5-ylidenehydroxylamine apart is its unique spiro structure combined with the hydroxylamine functional group. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(NZ)-N-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydroxylamine |
InChI |
InChI=1S/C21H25NO3/c23-22-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)25-18(14)13-19(17)24-20/h12-13,23H,1-11H2/b22-20- |
InChI Key |
MTPNKJNLYOJGGR-XDOYNYLZSA-N |
Isomeric SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)O/C(=N\O)/C5=C4CCCC5 |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NO)C5=C4CCCC5 |
Origin of Product |
United States |
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